2-(3-Hydroxypyridin-4-yl)acetonitrile
Description
Properties
CAS No. |
112390-79-1 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1H2 |
InChI Key |
IEYMDUHVHCBWKM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CC#N)O |
Canonical SMILES |
C1=CN=CC(=C1CC#N)O |
Synonyms |
4-Pyridineacetonitrile,3-hydroxy-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its role as a ligand for muscarinic acetylcholine receptors (mAChRs). By modulating the activity of these receptors, it may influence neurotransmission and muscle contraction, making it relevant for research into neurological disorders such as Alzheimer's disease.
Research indicates that derivatives of 2-(3-Hydroxypyridin-4-yl)acetonitrile may possess significant biological activities:
- Antimicrobial Properties : Studies have shown that related pyridine derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Therapeutic Potential : The compound's affinity for mAChRs suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases by restoring balance in cholinergic signaling pathways .
Case Studies and Research Findings
- Bitopic Ligands :
- Antibacterial Activity :
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-Based Acetonitriles
Key Observations :
- Electronic Effects: The hydroxyl group in this compound enhances electron-withdrawing effects compared to non-hydroxylated analogs (e.g., 2-(Pyridin-4-yl)acetonitrile hydrochloride ). This increases acidity (pKa ~8–9 for the hydroxyl proton) and stabilizes negative charge in deprotonated states.
Reactivity Insights :
- The hydroxyl group in the target compound may facilitate regioselective electrophilic substitution (e.g., formylation or halogenation), as seen in 2-(3-formyl-4-hydroxyphenyl)acetonitrile .
- The nitrile group enables nucleophilic additions (e.g., with amines or thiols) and cyclizations to form heterocycles like thiazoles or imidazoles .
Preparation Methods
Pathway 1: Synthesis from 3-Hydroxypyridine-4-carbaldehyde
A widely documented approach involves the use of 3-hydroxypyridine-4-carbaldehyde as a precursor. In this method, the aldehyde undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) in a mixed solvent system of trifluoroethanol (TFE) and acetonitrile (MeCN). The reaction proceeds at ambient temperature, yielding the corresponding cyanohydrin intermediate, which is subsequently dehydrated to form the target nitrile.
Key Reaction Conditions:
-
Solvent: TFE:MeCN (1:1 ratio)
-
Reagents: TMSCN (1.2 equiv), 4-fluoro-3-chloroaniline (1.0 equiv)
-
Temperature: 0–25°C
-
Yield: ~65–72% after purification
This pathway is favored for its simplicity and compatibility with sensitive functional groups. However, the use of TMSCN necessitates strict moisture control to prevent hydrolysis.
Pathway 2: ANRORC Reaction and Debenzylation
An alternative route employs the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Starting with substituted pyrones, ammonia or ammonium acetate facilitates ring opening, followed by cyclization to form 3-benzyloxypyridin-4(1H)-ones. Subsequent debenzylation using trimethylsilyl iodide (TMSI) generated in situ from TMSCl and NaI in anhydrous acetonitrile yields the 3-hydroxypyridin-4(1H)-one intermediate. Further functionalization introduces the acetonitrile moiety via nucleophilic substitution.
Critical Steps:
-
ANRORC Reaction: Pyrones react with ammonium acetate in glacial acetic acid at 100°C for 3 hours (yield: 61–72%).
-
Debenzylation: TMSCl/NaI in MeCN at 80°C for 1.5 hours removes the benzyl group (yield: 68–75%).
-
Nitrile Introduction: Reaction with bromoacetonitrile in the presence of cesium carbonate (Cs₂CO₃) completes the synthesis.
Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
-
Acetonitrile (MeCN): Preferred for its high polarity and ability to stabilize ionic intermediates. In Pathway 2, MeCN facilitates TMSI generation, enhancing debenzylation kinetics.
-
Trifluoroethanol (TFE): Improves solubility of aromatic intermediates in Pathway 1, reducing side reactions.
Temperature Optimization:
Catalytic Systems
-
Cs₂CO₃: Enhances nucleophilic substitution efficiency in nitrile introduction (Pathway 2), achieving >90% conversion.
-
Pd(PPh₃)₂Cl₂: Used in cross-coupling variants for functionalized pyridine intermediates, though this adds complexity.
Mechanistic Insights
Nucleophilic Addition in Pathway 1
The aldehyde group in 3-hydroxypyridine-4-carbaldehyde undergoes nucleophilic attack by TMSCN, forming a cyanohydrin. Acidic workup (e.g., HCl) induces dehydration, yielding the nitrile. Isotopic labeling studies confirm retention of the pyridine ring’s hydroxyl group throughout the process.
ANRORC Mechanism in Pathway 2
Ammonia attacks the C-6 position of the pyrone, leading to ring opening and subsequent cyclization to form the pyridinone core. Density functional theory (DFT) calculations suggest that the reaction proceeds via a zwitterionic intermediate, stabilized by the acetic acid solvent.
Comparative Analysis of Methods
Pathway 1 offers superior scalability and fewer steps, making it industrially preferred. Pathway 2, while lengthier, provides access to diverse analogs through pyrone diversification.
Industrial-Scale Synthesis Considerations
Large-scale production (e.g., >100 kg batches) employs Pathway 1 with the following modifications:
-
Solvent Recovery: MeCN is distilled and recycled, reducing costs.
-
Purification: Activated carbon (Norit SX Plus) removes colored impurities, followed by recrystallization from toluene/water mixtures.
-
Safety: Exothermic steps (e.g., TMSCN addition) require controlled dosing and cooling systems to prevent runaway reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Hydroxypyridin-4-yl)acetonitrile?
- Methodology : The compound can be synthesized via condensation reactions using acetonitrile derivatives. For example, similar nitriles are prepared by reacting hydroxyl-substituted pyridines with acetonitrile precursors under basic conditions. Catalytic systems like acetyl chloride in acetonitrile solvent have been employed for analogous reactions, followed by extraction and purification via silica gel chromatography .
- Key Considerations : Optimize reaction time by monitoring via TLC. Use anhydrous Na₂SO₄ for drying organic layers and characterize products with ¹H/¹³C NMR and FT-IR .
Q. How should researchers handle and store this compound safely in the laboratory?
- Safety Protocols : Based on structurally similar nitriles (e.g., 3-(4-Methylpiperidin-1-yl)propionitrile), wear PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers under inert atmospheres, away from moisture and ignition sources .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Dispose of waste via professional hazardous waste services .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal data collected at 100 K can resolve bond lengths (mean σ = 0.015 Å) and confirm molecular geometry .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 147 ppm for pyridyl protons) and FT-IR (C≡N stretch ~2240 cm⁻¹) for functional group verification .
Advanced Research Questions
Q. How can computational methods like DFT predict reactive sites in this compound?
- Approach : Density Functional Theory (DFT) calculations optimize molecular geometry and identify electrophilic/nucleophilic regions via Fukui indices. For related nitriles, HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, with the nitrile group and hydroxyl-pyridine moiety as key reaction sites .
- Validation : Compare computed NMR chemical shifts (e.g., δ ~115 ppm for C≡N) with experimental data to refine computational models .
Q. What strategies address low solubility of this compound in common organic solvents?
- Solutions :
- Co-solvent Systems : Use acetonitrile/water mixtures (e.g., 70:30 v/v) for polar intermediates. For non-polar media, DMF or DMSO can enhance solubility .
- Derivatization : Introduce sulfonyl or acetyl groups to the hydroxyl-pyridine ring to improve lipophilicity .
Q. How does tautomerism of the 3-hydroxypyridine ring influence reactivity?
- Mechanistic Insight : The hydroxyl group facilitates keto-enol tautomerism, shifting between pyridinone (keto) and hydroxypyridine (enol) forms. This equilibrium (pH-dependent) affects nucleophilicity; enol forms dominate in basic conditions, enhancing nitrile reactivity in alkylation reactions .
- Experimental Validation : Monitor tautomeric ratios via pH-dependent UV-Vis spectroscopy (λmax ~270 nm for enol vs. ~250 nm for keto) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
